N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-fluorobenzamide
Description
N-(2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-fluorobenzamide is a synthetic small molecule characterized by a pyrazole core substituted with dicyclopropyl groups at the 3- and 5-positions. The pyrazole ring is linked via an ethyl chain to a 3-fluorobenzamide moiety. The cyclopropyl substituents may enhance metabolic stability and modulate steric interactions, while the fluorine atom on the benzamide group likely influences electronic properties and hydrophobic interactions .
Properties
IUPAC Name |
N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O/c19-15-3-1-2-14(10-15)18(23)20-8-9-22-17(13-6-7-13)11-16(21-22)12-4-5-12/h1-3,10-13H,4-9H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQNACUABPLFPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)C3=CC(=CC=C3)F)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-fluorobenzamide typically involves the following steps:
Formation of the Pyrazole Core: The pyrazole ring is constructed using a cyclization reaction involving hydrazine and a β-diketone or β-ketoester.
Substitution with Dicyclopropyl Groups: The pyrazole core is then functionalized with dicyclopropyl groups through a series of substitution reactions.
Attachment of the Fluorobenzamide Moiety: The fluorobenzamide group is introduced via a nucleophilic substitution reaction, where the fluorobenzamide is reacted with the pyrazole derivative.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be employed to replace certain groups with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium hydride (NaH) and aprotic solvents such as dimethyl sulfoxide (DMSO) are typically employed.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-fluorobenzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in biological studies to investigate its interactions with various biomolecules.
Medicine: It has potential therapeutic applications, including as a lead compound in drug discovery for treating various diseases.
Industry: The compound can be utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-fluorobenzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Analogs
Key Observations:
- Core Heterocycle Diversity : The pyrazole core in the target compound contrasts with the indazole (9c) and pyrazolopyrimidine (Example 53) scaffolds. Indazole derivatives (e.g., 9c) often exhibit enhanced π-π stacking due to their fused aromatic system, whereas the pyrazole’s smaller size may improve solubility .
- Fluorine Placement : The 3-fluorophenyl group is conserved in the target compound and 9c, suggesting its role in optimizing binding via halogen bonding or hydrophobic effects. Example 53 employs multiple fluorines for enhanced metabolic stability .
- Substituent Effects: Cyclopropyl groups in the target compound likely increase lipophilicity compared to the dimethylaminoethyl group in 9c, which may improve membrane permeability but reduce aqueous solubility.
Physicochemical and Pharmacokinetic Profiles
- Lipophilicity: The dicyclopropyl-pyrazole system in the target compound is more lipophilic than the aminoethyl-substituted indazoles (9c, 9d) but less bulky than the pyrazolopyrimidine in Example 53. This balance may favor blood-brain barrier penetration or intracellular targeting.
- Synthetic Accessibility : The target compound’s synthesis likely involves pyrazole alkylation and amide coupling, whereas 9c and Example 53 require multi-step functionalization of indazole or Suzuki-Miyaura cross-coupling (Example 53, ) .
Biological Activity
N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-fluorobenzamide is an organic compound that has garnered attention for its potential biological activities, particularly in cancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with cyclopropyl groups and a fluorobenzamide moiety. Its chemical structure can be represented as follows:
- IUPAC Name: N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-3-fluorobenzamide
- Molecular Formula: C18H22F N3O
- CAS Number: 2319805-06-4
This compound is known to target specific proteins involved in cell cycle regulation. Notably, it interacts with:
- Cyclin A2
- Cyclin-dependent kinase 2 (CDK2)
This interaction suggests that the compound may influence cell cycle progression and proliferation by inhibiting these key regulatory proteins. The biochemical pathway affected by this compound is primarily the cell cycle regulation pathway, which is crucial for controlling cellular growth and division .
Biological Activity and Research Findings
Recent studies have investigated the biological activity of this compound in various contexts:
-
Anticancer Activity:
- Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown effectiveness in inhibiting cancer cell proliferation in vitro .
- In vivo studies are needed to further elucidate the therapeutic potential against specific cancer types.
- Enzyme Inhibition:
- Pharmacological Studies:
Case Study 1: Inhibition of CDK2
A study focused on the inhibition of CDK2 by similar pyrazole derivatives demonstrated a reduction in cell proliferation rates in human cancer cell lines. The results indicated that the compounds effectively blocked the phosphorylation activity of CDK2, leading to cell cycle arrest.
Case Study 2: Antitumor Efficacy
In another study, a series of benzamide derivatives were synthesized and tested for their antitumor efficacy. The results showed that compounds with structural similarities to this compound exhibited potent inhibitory effects on tumor growth in xenograft models .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-fluorobenzamide, and how can purity be ensured?
- Methodology : Utilize transition-metal-catalyzed reactions, such as those involving Cp*Co(III) complexes, to construct the pyrazole and benzamide moieties. For example, coupling 3-fluorobenzoic acid derivatives with ethylenediamine-linked pyrazole intermediates under mild conditions (e.g., AgSbF6 as an additive) yields the target compound. Purification via silica gel chromatography and characterization using // NMR and HR-MS ensures structural fidelity and purity (>95%) .
Q. How can spectroscopic techniques validate the structure of this compound?
- Methodology :
- NMR : Analyze NMR for pyrazole proton splitting patterns (δ 6.5–7.5 ppm) and cyclopropyl group signals (δ 0.5–2.0 ppm). NMR confirms the fluorine substituent’s position (δ -110 to -120 ppm).
- MS : Use HR-ESI-MS to verify the molecular ion peak (e.g., [M+H]) and fragmentation patterns consistent with the ethyl-pyrazole linkage.
- HPLC : Chiralpak® columns can resolve enantiomers if stereoisomers are present .
Advanced Research Questions
Q. What biochemical mechanisms underlie this compound’s interaction with cholinesterase enzymes?
- Methodology : Conduct enzyme inhibition assays using acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The dicyclopropyl-pyrazole moiety may act as a competitive inhibitor by binding to the enzyme’s active site, as evidenced by IC values derived from Ellman’s method. Molecular docking studies (e.g., AutoDock Vina) can predict binding affinities and guide structural optimization .
Q. How does stereochemistry influence its biological activity, particularly in receptor modulation?
- Methodology : Synthesize enantiomers via asymmetric catalysis (e.g., Cp*Co(III)/MPAA systems) and evaluate their binding to opioid receptors (e.g., κ-opioid receptor). Pharmacological assays (e.g., cAMP inhibition) paired with -NMR-based binding studies reveal stereospecific interactions. For instance, (S)-enantiomers may exhibit higher affinity due to complementary receptor pocket geometry .
Q. What strategies resolve contradictions in reported inhibitory potencies across studies?
- Methodology :
- Structural Variability : Compare substituent effects (e.g., cyclopropyl vs. methyl groups) on activity using SAR studies.
- Assay Conditions : Standardize experimental parameters (e.g., pH, temperature) to minimize variability. For example, fluorobenzamide derivatives show divergent IC values under differing buffer systems .
- Computational Modeling : MD simulations can identify conformational flexibility impacting binding consistency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
